Clevudine
Overview
Description
Clevudine is a pyrimidine analogue with potent antiviral activity against hepatitis B virus (HBV). It is used in the treatment of chronic hepatitis B and has been shown to have sustained antiviral effects even after the cessation of therapy. Clevudine is administered orally and has been evaluated in various dosages and treatment durations in clinical trials . It is also known as L-FMAU and has been synthesized through a strategy starting from 2-deoxy-2-fluoro-D-galactopyranose, leading to a high-yield production of the L-nucleoside .
Synthesis Analysis
The synthesis of clevudine, or L-FMAU, has been improved through a new strategy that omits the use of protecting groups. This method, starting from 2-deoxy-2-fluoro-D-galactopyranose, involves an iodine-promoted cyclization and oxidative cleavage to access the L-arabinofuranosyl scaffold. This approach has resulted in the shortest and highest yield synthesis of clevudine to date .
Molecular Structure Analysis
Clevudine is an unnatural L-nucleoside with an unnatural β-L configuration. Its molecular structure is similar to that of the natural nucleosides, allowing it to act as a reverse transcriptase inhibitor and interfere with viral DNA synthesis .
Chemical Reactions Analysis
Clevudine acts as a nucleoside analog that inhibits the DNA synthesis activity of the HBV polymerase. It has a unique ability to inhibit the protein priming activity of the HBV polymerase, which is essential for initiating viral DNA synthesis. Clevudine-triphosphate (TP) inhibits protein priming and DNA synthesis in a noncompetitive manner, indicating that it binds to and distorts the active site of the HBV polymerase .
Physical and Chemical Properties Analysis
Clevudine has been shown to be well-tolerated in clinical trials, with no dose-limiting toxicities. Its pharmacokinetic profile is proportional to the dose, and it has been administered in doses ranging from 10 to 200 mg once daily. However, long-term therapy with clevudine can be associated with myopathy characterized by depletion of mitochondrial DNA, indicating a potential adverse effect on mitochondrial function .
Relevant Case Studies
Several studies have demonstrated the efficacy of clevudine in patients with chronic hepatitis B. In HBeAg-positive chronic hepatitis B patients, clevudine therapy led to significant reductions in serum HBV DNA levels and normalization of alanine aminotransferase (ALT) levels. These effects were sustained for weeks after the cessation of therapy, and no resistance to clevudine was detected . However, long-term therapy has been associated with the development of myopathy in some patients, characterized by progressive muscular weakness and depletion of mitochondrial DNA . In a pilot study, clevudine also suppressed hepatitis delta virus (HDV) viremia in woodchucks, suggesting potential efficacy against HDV in the context of HBV infection .
Scientific Research Applications
Antiviral Efficacy in Chronic Hepatitis B :
- Clevudine has shown potent and sustained antiviral activity against HBV, particularly in hepatitis B e antigen (HBeAg)-positive chronic hepatitis B patients. It led to significant reductions in HBV DNA levels and sustained viral suppression even after treatment cessation (Yoo et al., 2007).
- Another study found similar antiviral effects in HBeAg-negative chronic hepatitis B, with high efficacy and durable off-therapy viral suppression (Yoo et al., 2007).
Mechanism of Action and Synthesis :
- Clevudine is a pyrimidine analogue that inhibits HBV replication by interfering with viral polymerase. It is phosphorylated to its active triphosphate form in hepatocytes, contributing to its antiviral efficacy (Niu et al., 2008).
- Recent advancements in the synthesis of clevudine have been made, offering efficient and high-yield production methods for this nucleoside analogue (Tremblay et al., 2022).
Resistance and Safety Concerns :
- Research has identified and characterized clevudine-resistant mutants of HBV in patients undergoing long-term therapy, highlighting the need for vigilant monitoring for resistance development (Kwon et al., 2010).
- Several studies have reported myopathy associated with clevudine therapy, characterized by weakness in proximal muscles and elevated muscle enzymes, emphasizing the need for careful monitoring of patients on long-term therapy (Seok et al., 2009), (Park et al., 2017).
Safety And Hazards
Clevudine should be handled with care to avoid dust formation. Breathing mist, gas or vapours should be avoided. Contact with skin and eye should be avoided. Personal protective equipment should be used and chemical impermeable gloves should be worn. Adequate ventilation should be ensured. All sources of ignition should be removed. Personnel should be evacuated to safe areas. People should be kept away from and upwind of spill/leak .
properties
IUPAC Name |
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6+,7-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBJCSTXCAQSSJ-JVZYCSMKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyluracil | |
CAS RN |
69256-17-3 | |
Record name | FMAU | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69256-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Fluoro-5-methylarabinosyluracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069256173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-METHYL-2'-FLUOROARAURACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37F7D05ANB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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